(3E)-3-(naphthalen-1-ylimino)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-3-(naphthalen-1-ylimino)-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(naphthalen-1-ylimino)-1,3-dihydro-2H-indol-2-one typically involves the condensation of an indole derivative with a naphthylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. Common reagents used in this synthesis include:
- Indole-2-one
- Naphthylamine
- Acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(naphthalen-1-ylimino)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of (3E)-3-(naphthalen-1-ylimino)-1,3-dihydro-2H-indol-2-one depends on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-(phenylimino)-1,3-dihydro-2H-indol-2-one: Similar structure with a phenyl group instead of a naphthalene group.
(3E)-3-(pyridin-2-ylimino)-1,3-dihydro-2H-indol-2-one: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
(3E)-3-(naphthalen-1-ylimino)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the naphthalene group, which may impart different chemical and biological properties compared to other similar compounds
Properties
CAS No. |
33829-10-6 |
---|---|
Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-naphthalen-1-ylimino-1H-indol-2-one |
InChI |
InChI=1S/C18H12N2O/c21-18-17(14-9-3-4-10-16(14)20-18)19-15-11-5-7-12-6-1-2-8-13(12)15/h1-11H,(H,19,20,21) |
InChI Key |
BHPDEUIEJALCLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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